![molecular formula C17H19N3O3 B2562338 4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid CAS No. 1026755-21-4](/img/structure/B2562338.png)
4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, also known as MABA, is a synthetic compound that has been extensively researched for its potential use in various scientific fields. MABA is a member of the family of non-natural amino acids and has a unique chemical structure that makes it an attractive candidate for scientific research.
Scientific Research Applications
- Dibromodulcitol has been investigated as a potential chemotherapeutic agent. It enhances the efficacy of chemotherapy by sensitizing cancer cells to treatment. Researchers have explored its use in combination with other anticancer drugs to improve outcomes in various malignancies .
- Studies suggest that dibromodulcitol exhibits antiviral activity. It may interfere with viral replication or inhibit specific viral enzymes. Further research is needed to explore its potential as an antiviral agent against specific viruses .
- Dibromodulcitol has shown neuroprotective effects in preclinical models. Researchers have investigated its role in mitigating neuronal damage and oxidative stress. It may hold promise for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
- Some studies indicate that dibromodulcitol may impact glucose metabolism. It could potentially regulate blood sugar levels and improve insulin sensitivity. Research in this area aims to uncover its mechanisms and therapeutic implications .
- Dibromodulcitol has been explored for its immunomodulatory properties. It may influence immune responses and could be relevant in autoimmune diseases. Researchers investigate its effects on immune cells and cytokine regulation .
- Combining dibromodulcitol with radiation therapy (radiotherapy) may enhance tumor cell sensitivity to radiation. It could improve the effectiveness of radiotherapy while minimizing damage to healthy tissues. Clinical trials are ongoing to validate this approach .
Cancer Treatment and Chemotherapy Sensitization
Antiviral Properties
Neuroprotection and Neurodegenerative Diseases
Diabetes and Glycemic Control
Immunomodulation and Autoimmune Disorders
Radiosensitization in Cancer Radiotherapy
properties
IUPAC Name |
4-(4-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-4-6-14(7-5-12)20-16(21)9-15(17(22)23)19-11-13-3-2-8-18-10-13/h2-8,10,15,19H,9,11H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEVENWSBHZRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.